molecular formula C11H21N3O B14380123 (4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine CAS No. 89376-10-3

(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine

Cat. No.: B14380123
CAS No.: 89376-10-3
M. Wt: 211.30 g/mol
InChI Key: XQUUTNBZFGFFMM-UHFFFAOYSA-N
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Description

(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine is a complex organic compound with a unique structure that includes an imino group, a diethyl-substituted furan ring, and an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the diethyl groups. The imino group is then formed through a condensation reaction with an appropriate amine, and finally, the aminopropyl side chain is added via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aminopropyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminopropyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

CAS No.

89376-10-3

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-(3-aminopropylimino)-5,5-diethylfuran-2-amine

InChI

InChI=1S/C11H21N3O/c1-3-11(4-2)9(8-10(13)15-11)14-7-5-6-12/h8H,3-7,12-13H2,1-2H3

InChI Key

XQUUTNBZFGFFMM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=NCCCN)C=C(O1)N)CC

Origin of Product

United States

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